9-(4-bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide
Overview
Description
9-(4-bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide is a useful research compound. Its molecular formula is C20H19BrF3NO and its molecular weight is 426.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Transformation in Organic Chemistry
N-Substituted 9H-fluoren-9-imines, related to 9-(4-bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide, are used in organic chemistry for various syntheses. They react with difluorocarbene to form iminium ylides, which undergo further transformations to produce cyclodimerization products and fluorene-9-carboxamides. These transformations are crucial in creating complex organic compounds, offering a wide range of applications in chemical synthesis (Novikov et al., 2006).
2. Development of Functionalized Fluorene Derivatives
The synthesis of highly functionalized fluorene derivatives is another significant application. By catalyzing reactions of coplanar fluoren-9-ols with various aminobenzamides, researchers can create conjugated fluorene-based compounds. These compounds have potential applications in materials science, particularly in creating new materials with unique optical or electronic properties (Shanmugam & Athira, 2021).
3. Optical Properties in Material Science
In material science, derivatives of fluorene, including those similar to this compound, are used for their optical properties. For instance, fluorene-based oligomers are synthesized for their light-emitting properties. These compounds, capable of emitting blue and green light, are valuable for developing organic light-emitting diodes (OLEDs) and other photonic devices (Lázár et al., 2014).
4. Linkers for Solid Phase Synthesis
This compound and its analogs are used as linkers in solid phase synthesis. These linkers enable the efficient synthesis of complex organic molecules by facilitating the attachment and release of reactants. This application is crucial in drug discovery and the synthesis of novel organic compounds (Henkel & Bayer, 1998).
5. Creation of Aromatic Polyamides
These compounds are instrumental in synthesizing aromatic polyamides containing ether and bulky fluorenylidene groups. These polymers are known for their high solubility, flexibility, and thermal stability, making them suitable for advanced material applications (Hsiao, Yang, & Lin, 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-(4-bromobutyl)-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrF3NO/c21-12-6-5-11-19(18(26)25-13-20(22,23)24)16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10H,5-6,11-13H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZOEBWGAVOBLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCCBr)C(=O)NCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401162924 | |
Record name | 9-(4-Bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401162924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182438-98-8 | |
Record name | 9-(4-Bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182438-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(4-Bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401162924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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